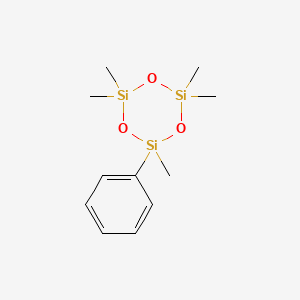

Cyclotrisiloxane, pentamethylphenyl-

Description

Overview of Cyclosiloxane Chemistry in Materials Science

Cyclosiloxanes are foundational building blocks for a vast array of silicone polymers. These cyclic monomers, through a process called ring-opening polymerization, can be transformed into long-chain polysiloxanes with a wide range of properties. researchgate.netgelest.com The inherent flexibility of the siloxane backbone (Si-O-Si) imparts unique characteristics to these polymers, including high thermal stability, low glass transition temperatures, and excellent dielectric properties. wikipedia.orgmdpi.com This versatility has led to their widespread use in numerous industrial applications, from elastomers and resins to fuel additives and personal care products.

The properties of the final polymer can be finely tuned by modifying the organic side groups attached to the silicon atoms of the cyclosiloxane monomer. For instance, phenyl side groups can enhance oxidative stability, while other functional groups can impart water solubility or resistance to solvents.

Rationale for Investigating Aryl-Substituted Cyclotrisiloxanes

The introduction of aryl groups, such as the phenyl group, onto the cyclosiloxane ring is a strategic approach to enhance the performance of silicone-based materials. Aryl-substituted polysiloxanes exhibit improved thermal stability, radiation resistance, and mechanical properties compared to their purely alkyl-substituted counterparts. mdpi.com The presence of bulky aromatic groups can also influence the polymer's refractive index and optical transmission, making them suitable for optoelectronic applications. researchgate.netuni-saarland.de

The investigation into aryl-substituted cyclotrisiloxanes is driven by the demand for high-performance polymers that can withstand extreme conditions and offer tailored optical and physical properties.

Significance of Cyclotrisiloxane (B1260393), Pentamethylphenyl- within Contemporary Polymer and Materials Research

Cyclotrisiloxane, pentamethylphenyl-, with its specific combination of five methyl groups and one phenyl group, represents a key monomer for creating polymers with a precise balance of properties. The single phenyl group provides enhanced thermal and oxidative stability, while the methyl groups maintain a degree of flexibility and processability. This unique structure allows for the synthesis of polymers with tailored characteristics that are not achievable with uniformly substituted cyclosiloxanes.

Its importance in contemporary research lies in its potential to act as a building block for advanced materials with controlled architectures and functionalities, opening doors for new applications in specialized fields.

Historical Context of Cyclosiloxane Monomer Development

The journey of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane. sbfchem.com However, it was not until the early 20th century that cyclic and linear polysiloxanes were discovered. sbfchem.com The pioneering work of F.S. Kipping between 1898 and 1944 laid the groundwork for the synthesis of various hydrolyzable silanes, which are precursors to cyclosiloxanes. richsilicone.com

A significant breakthrough came in the 1930s with the "direct process" for synthesizing methylchlorosilanes, which made the large-scale production of silicone monomers economically viable. gelest.com This development paved the way for the commercialization of silicone polymers during World War II, where they were used for their heat-resistant and insulating properties. sbfchem.com The first commercial silicone plant was established in 1943 by Dow Corning. sbfchem.com Since then, the field has seen continuous innovation in monomer synthesis and polymerization techniques, leading to the diverse range of cyclosiloxane monomers available today. richsilicone.com

Identification of Key Research Objectives for Cyclotrisiloxane, Pentamethylphenyl-

Current and future research on Cyclotrisiloxane, pentamethylphenyl- is focused on several key objectives:

Controlled Polymerization: Developing precise methods for the ring-opening polymerization of this monomer to synthesize well-defined linear, branched, and block copolymers with controlled molecular weights and narrow molecular weight distributions. mdpi.comresearchgate.net

Structure-Property Relationships: Establishing a comprehensive understanding of how the incorporation of the pentamethylphenyl-cyclotrisiloxane unit into a polymer chain influences its thermal, mechanical, optical, and rheological properties.

Novel Material Synthesis: Exploring the use of this monomer in the creation of advanced materials such as high-refractive-index polymers, thermally stable elastomers, and functional coatings. researchgate.netuni-saarland.de

Stereochemical Control: Investigating the synthesis of specific stereoisomers (cis and trans) of Cyclotrisiloxane, pentamethylphenyl- to fine-tune the properties of the resulting polymers.

Structure

3D Structure

Properties

CAS No. |

17962-31-1 |

|---|---|

Molecular Formula |

C11H20O3Si3 |

Molecular Weight |

284.53 g/mol |

IUPAC Name |

2,2,4,4,6-pentamethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane |

InChI |

InChI=1S/C11H20O3Si3/c1-15(2)12-16(3,4)14-17(5,13-15)11-9-7-6-8-10-11/h6-10H,1-5H3 |

InChI Key |

JITAAWJDVCUJPO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Cyclotrisiloxane, Pentamethylphenyl

Strategies for Silicon-Carbon Bond Formation with Pentamethylphenyl Moieties

A critical step in the synthesis of pentamethylphenyl-substituted siloxanes is the creation of a stable silicon-carbon bond with the bulky pentamethylphenyl group. Various organometallic strategies have been developed to achieve this transformation efficiently.

Grignard Reagent-Mediated Approaches for Phenylsilane (B129415) Precursors

Grignard reagents, organomagnesium halides, are powerful nucleophiles widely used for forming carbon-carbon and carbon-heteroatom bonds. adichemistry.comwisc.edu In the context of phenylsilane synthesis, a Grignard reagent derived from a pentamethylphenyl halide is reacted with a suitable silicon halide precursor. gelest.com

The general reaction involves the addition of the pentamethylphenylmagnesium halide to a silicon tetrachloride or an alkyl/aryltrichlorosilane. The stoichiometry of the reactants can be controlled to achieve the desired degree of substitution on the silicon atom. For the synthesis of a precursor to Cyclotrisiloxane (B1260393), pentamethylphenyl-, a likely target would be a dichlorosilane (B8785471) bearing one pentamethylphenyl group and one methyl group.

Key Features of Grignard-Mediated Synthesis:

| Feature | Description |

| Versatility | Applicable to a wide range of aryl and alkyl halides. gelest.com |

| Reactivity | Grignard reagents are highly reactive towards silicon halides. youtube.com |

| Conditions | Typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comgelest.com |

| Side Reactions | Wurtz coupling can be an undesired side reaction. researchgate.net |

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic silicon center, leading to the displacement of a chloride ion. wisc.edu Careful control of reaction conditions, such as temperature and addition rate, is essential to maximize the yield of the desired phenylsilane and minimize the formation of byproducts.

Organolithium and Organosodium Chemistry in Arylsilane Synthesis

Organolithium and, to a lesser extent, organosodium reagents offer an alternative and often more reactive route to arylsilanes. wikipedia.orgfiveable.me These reagents are generally stronger bases and nucleophiles than their Grignard counterparts. youtube.com

The synthesis of pentamethylphenyl-substituted silanes using organolithium reagents follows a similar pathway to the Grignard method. Pentamethyllithium, prepared from a pentamethylphenyl halide and an alkyllithium reagent (like n-butyllithium) or lithium metal, is reacted with a chlorosilane. wikipedia.orgorganicchemistrydata.org

Comparative Reactivity of Organometallic Reagents:

| Reagent Type | General Reactivity | Common Precursors |

| Grignard | High | Aryl/Alkyl Halides + Mg |

| Organolithium | Very High | Aryl/Alkyl Halides + Li or Alkyllithium |

| Organosodium | Extremely High | Aryl/Alkyl Halides + Na |

The high reactivity of organolithium reagents can be advantageous, allowing for reactions to proceed at lower temperatures. fishersci.fr However, this increased reactivity also necessitates stricter control over reaction conditions to prevent side reactions, such as metal-halogen exchange and unwanted deprotonation. organicchemistrydata.org

Direct Synthesis Routes to Organochlorosilanes

The "Direct Process," or Rochow-Müller synthesis, is a cornerstone of industrial organosilane production. uiowa.edumdpi.com This method involves the direct reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst. youtube.com

While primarily used for the large-scale synthesis of methylchlorosilanes, the direct process can be adapted for the synthesis of other organochlorosilanes. uiowa.edunih.gov In principle, reacting pentamethylphenyl chloride with silicon in the presence of a suitable catalyst could yield pentamethylphenyl-substituted chlorosilanes.

Key Parameters of the Direct Process:

| Parameter | Influence on Reaction |

| Temperature | Typically high (250-350 °C) to facilitate the reaction. |

| Catalyst | Copper is the most common catalyst, often with promoters like zinc or tin. uiowa.edu |

| Reactant Purity | High-purity silicon and organic halide are crucial for good yields and selectivity. |

The direct synthesis offers a more atom-economical route compared to organometallic methods, as it avoids the use of stoichiometric metal reagents. researchgate.net However, achieving high selectivity for a specific organochlorosilane can be challenging, and the reaction often produces a mixture of products.

Cyclization Pathways to Form the Tri-siloxane Ring

Once the desired dichlorosilane precursor, such as pentamethylphenyl(methyl)dichlorosilane, is synthesized, the next critical step is the formation of the cyclic trisiloxane ring. This is typically achieved through controlled hydrolysis and condensation reactions.

Hydrolysis and Condensation Reactions of Dichlorosilane Precursors

The hydrolysis of dichlorosilanes is a fundamental reaction in silicone chemistry. uni-wuppertal.de In this process, the two chlorine atoms on the silicon are replaced by hydroxyl groups, forming a silanediol (B1258837) intermediate. uni-wuppertal.denih.gov This reaction is typically carried out by adding the dichlorosilane to water, often in a solvent to control the reaction rate and dissipate heat.

The resulting silanediols are generally unstable and readily undergo intermolecular condensation, eliminating water to form Si-O-Si linkages. uni-wuppertal.de The formation of cyclic species, such as cyclotrisiloxanes and cyclotetrasiloxanes, is a common outcome of this process. uni-wuppertal.de

Factors Influencing Cyclization:

| Factor | Effect on Ring Formation |

| Concentration | Dilute conditions can favor the formation of smaller rings. |

| Solvent | The choice of solvent can influence the conformation of the silanediol and the subsequent cyclization. |

| Temperature | Can affect the rates of hydrolysis and condensation. |

| pH | Both acidic and basic conditions can catalyze the condensation reaction. nih.gov |

The controlled hydrolysis of a mixture of dichlorodimethylsilane (B41323) and pentamethylphenyl(methyl)dichlorosilane would lead to a mixture of silanediols. Subsequent co-condensation would then yield a variety of cyclic siloxanes, including the target Cyclotrisiloxane, pentamethylphenyl-.

Anionic Catalysis in Ring Formation

Anionic catalysis can be employed to promote the ring-opening polymerization of cyclosiloxanes or to influence the equilibrium between different cyclic and linear siloxanes. rsc.org While more commonly associated with polymerization, anionic catalysts can also play a role in the initial formation of cyclic species.

Strong bases, such as potassium hydroxide (B78521) or organolithium compounds, can act as catalysts. rsc.org These catalysts can deprotonate silanol (B1196071) groups, forming highly reactive silanolates that readily attack other silicon centers, promoting the formation of siloxane bonds and facilitating ring formation. researchgate.net

The use of specific catalysts and reaction conditions can influence the distribution of cyclic products, potentially favoring the formation of the thermodynamically less stable but kinetically favored cyclotrisiloxane over the more stable cyclotetrasiloxane.

Optimization of Reaction Conditions for Cyclotrisiloxane, pentamethylphenyl- Yield and Purity

The yield and purity of Cyclotrisiloxane, pentamethylphenyl- are highly dependent on several reaction parameters. Optimization of these conditions is key to favoring the formation of the six-membered cyclotrisiloxane ring over other cyclic oligomers (such as the tetramer, D4) and linear polymers.

Key parameters for optimization include:

Stoichiometry of Reactants: The molar ratio of dichlorodimethylsilane to dichloromethylphenylsilane (B109416) directly influences the statistical distribution of the resulting cyclosiloxanes. A 2:1 molar ratio is theoretically required for the formation of the target molecule.

Solvent System: The choice of solvent affects the solubility of the dichlorosilane precursors and the silanol intermediates, which in turn influences the rate of condensation and the cyclization efficiency. A combination of a non-polar solvent like toluene (B28343) and a more polar solvent can be employed to modulate the reaction.

Temperature Control: The hydrolysis of dichlorosilanes is a highly exothermic process. Maintaining a low and controlled temperature, typically below 15°C, during the addition of water is crucial to prevent uncontrolled polymerization and favor the formation of smaller cyclic species. youtube.com

Rate of Addition: The slow and controlled addition of water to the dichlorosilane mixture is essential to maintain a low concentration of silanol intermediates, which promotes intramolecular condensation (cyclization) over intermolecular condensation (polymerization).

pH Control: The reaction generates hydrochloric acid as a byproduct, creating an acidic environment. While this can catalyze the condensation, controlling the pH through the addition of a mild base or by washing the organic phase can influence the product distribution.

| Parameter | Condition | Effect on Yield/Purity |

|---|---|---|

| Reactant Ratio ((CH₃)₂SiCl₂ : C₇H₈Cl₂Si) | 2:1 molar ratio | Maximizes statistical probability of forming the target pentamethylphenyl- species. |

| Solvent | Toluene/Diethyl Ether mixture | Provides good solubility for reactants and intermediates, helps control reaction temperature. |

| Temperature | 0-10 °C | Favors the formation of cyclotrisiloxanes over larger rings and linear polymers. |

| Water Addition Rate | Slow, dropwise addition | Minimizes local high concentrations of silanols, promoting cyclization. |

| Work-up Procedure | Neutralization with NaHCO₃ solution | Removes acidic byproducts that can catalyze unwanted side reactions and rearrangements. |

Advanced Purification and Isolation Techniques for Cyclotrisiloxane, pentamethylphenyl-

The crude product from the co-hydrolysis reaction is a mixture of various cyclic and linear siloxanes. Therefore, advanced purification techniques are necessary to isolate Cyclotrisiloxane, pentamethylphenyl- in high purity.

Distillation and Crystallization Methods

Fractional Vacuum Distillation: This is a primary method for separating the components of the crude siloxane mixture based on their boiling points. maratek.comjackwestin.comreddit.com Due to the relatively high boiling points of phenyl-substituted siloxanes, distillation is performed under reduced pressure to prevent thermal decomposition. A mixture of phenylmethylcyclosiloxanes has a boiling range of 130-240°C at 1.5 mmHg. gelest.com The efficiency of the separation depends on the difference in boiling points between the desired cyclotrisiloxane and other components, as well as the efficiency of the distillation column.

Crystallization: Phenyl-substituted cyclosiloxanes are often crystalline solids at room temperature. researchgate.net This property can be exploited for purification. After a preliminary separation by distillation, the fraction enriched in the desired compound can be further purified by recrystallization from a suitable solvent. The choice of solvent is critical and is determined by the solubility profile of the target molecule and its impurities. A solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. Hexane (B92381) is a common solvent for the recrystallization of siloxanes. nih.gov

| Technique | Key Parameters | Purpose |

|---|---|---|

| Fractional Vacuum Distillation | Pressure (e.g., 1.5 mmHg), Temperature Gradient | Initial separation of cyclic siloxanes from linear oligomers and other cyclic species based on boiling point. |

| Crystallization | Solvent (e.g., Hexane), Temperature | Final purification to achieve high purity by selectively crystallizing the target compound. |

Chromatographic Separation Techniques

For achieving very high purity or for separating isomers with close boiling points, chromatographic techniques are employed.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for the isolation of specific compounds from a mixture. warwick.ac.ukthermofisher.com For the separation of cyclosiloxanes, reversed-phase chromatography is often used. A non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. By carefully selecting the column and optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), it is possible to resolve and isolate Cyclotrisiloxane, pentamethylphenyl- from other closely related siloxanes.

Column Chromatography: For laboratory-scale purifications, silica (B1680970) gel column chromatography can be effective. nih.gov A non-polar eluent system, such as a mixture of hexane and dichloromethane, is typically used. The separation on silica gel is based on the polarity of the compounds; less polar compounds elute faster.

Atom Economy and Green Chemistry Considerations in Synthesis

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgprimescholars.comjocpr.com For the synthesis of Cyclotrisiloxane, pentamethylphenyl- via co-hydrolysis of dichlorodimethylsilane and dichloromethylphenylsilane, the atom economy can be calculated as follows:

Reactants:

2 x Dichlorodimethylsilane ((CH₃)₂SiCl₂): Molecular Weight = 129.06 g/mol

1 x Dichloromethylphenylsilane (C₇H₈Cl₂Si): Molecular Weight = 191.13 g/mol

3 x Water (H₂O): Molecular Weight = 18.02 g/mol

Products:

1 x Cyclotrisiloxane, pentamethylphenyl- (C₁₁H₂₀O₃Si₃): Molecular Weight = 284.53 g/mol

6 x Hydrochloric Acid (HCl): Molecular Weight = 36.46 g/mol

Total Mass of Reactants = (2 * 129.06) + 191.13 + (3 * 18.02) = 258.12 + 191.13 + 54.06 = 503.31 g/mol

Mass of Desired Product = 284.53 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (284.53 / 503.31) x 100 ≈ 56.5%

The atom economy of this process is significantly less than 100%, primarily due to the formation of hydrochloric acid as a major byproduct.

Green Chemistry Considerations:

In the context of green chemistry, the traditional co-hydrolysis method presents some challenges:

Byproduct Formation: The generation of a large amount of corrosive hydrochloric acid is a major drawback. This requires neutralization, which adds steps to the process and generates salt waste.

Use of Chlorinated Reagents: The starting materials, dichlorosilanes, are reactive and require careful handling.

Solvent Use: The use of organic solvents contributes to the environmental impact of the process.

Elucidation of Reaction Mechanisms and Reactivity of Cyclotrisiloxane, Pentamethylphenyl

Ring-Opening Polymerization (ROP) Studies

ROP is the predominant method for synthesizing high molecular weight polysiloxanes from cyclic monomers. researchgate.net The high ring strain of cyclotrisiloxanes, such as pentamethylphenyl-cyclotrisiloxane, makes them significantly more reactive than less strained cyclic monomers like octamethylcyclotetrasiloxane (B44751) (D₄). gelest.comresearchgate.net This enhanced reactivity allows for polymerization under milder conditions and can lead to kinetically controlled processes that minimize side reactions, offering a pathway to polymers with narrow molecular weight distributions. gelest.com

Anionic ROP is a widely utilized and well-understood method for the controlled synthesis of polysiloxanes. mdpi.com It typically involves initiation by strong bases or nucleophiles and proceeds through a chain-growth mechanism. mdpi.com For strained monomers like pentamethylphenyl-cyclotrisiloxane, AROP can exhibit characteristics of a living polymerization, provided that impurities are rigorously excluded and appropriate reaction conditions are maintained. gelest.com

The initiation of AROP involves the nucleophilic attack of an initiator on one of the silicon atoms of the cyclotrisiloxane (B1260393) ring, leading to the cleavage of a silicon-oxygen bond. This generates a linear silanolate anion, which serves as the active species for chain propagation. gelest.commdpi.com A variety of strong bases can be used as initiators, with organolithium compounds and alkali metal silanolates being among the most common.

Organolithium Initiators: Compounds such as n-butyllithium (n-BuLi) are effective initiators. The reaction is typically fast and quantitative, transforming the initiator into the active silanolate propagation center. gelest.commdpi.com The presence of the electron-withdrawing phenyl group on the cyclotrisiloxane is expected to enhance the electrophilicity of the adjacent silicon atom, facilitating the nucleophilic attack by the initiator.

Alkali Metal and Ammonium (B1175870)/Phosphonium (B103445) Silanolates: Pre-formed silanolates, such as potassium silanolate or those derived from quaternary ammonium or phosphonium hydroxides (e.g., Me₄NOH, Bu₄POH), are also common initiators. gelest.com These initiators have the advantage of being structurally similar to the propagating chain end, which can lead to a more controlled initiation step.

The active species in the polymerization is the silanolate ion pair at the growing chain end. The nature of the counter-ion (e.g., Li⁺, K⁺, Cs⁺, R₄N⁺) and the solvent polarity significantly influence the reactivity of this active center. gelest.com In non-polar solvents, the ion pairs tend to form dormant aggregates, which dramatically slows the polymerization rate. gelest.com To mitigate this, polar promoters or solvents such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), or hexamethylphosphoramide (B148902) (HMPA) are often used. These agents solvate the counter-ion, breaking up the aggregates and creating more reactive, separated ion pairs. gelest.com

Chain propagation proceeds via the sequential nucleophilic attack of the terminal silanolate active center on molecules of the cyclotrisiloxane monomer. The high ring strain of the monomer provides a strong thermodynamic driving force for this step. Kinetic studies on similar cyclotrisiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D₃), have shown that the polymerization rate is typically first order with respect to both monomer and initiator concentrations. researchgate.net

| Monomer | Activation Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Hexamethylcyclotrisiloxane (D₃) | 11 | Strained 6-membered ring |

| Octamethylcyclotetrasiloxane (D₄) | 18.1 | Less strained 8-membered ring |

Data based on studies of related compounds, illustrating the effect of ring strain on reactivity. researchgate.net

The significantly lower activation energy for D₃ compared to D₄ highlights the impact of ring strain on polymerization kinetics. researchgate.net It is anticipated that Cyclotrisiloxane, pentamethylphenyl- would exhibit a similarly low activation energy due to its strained ring structure.

Under carefully controlled conditions (high purity reagents, low temperatures), the AROP of cyclotrisiloxanes can proceed with minimal chain transfer and termination, characteristic of a living polymerization. gelest.com This allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI < 1.1). gelest.com

However, side reactions can occur, primarily intramolecular chain transfer, commonly known as "back-biting." mdpi.com In this process, the active silanolate end of a growing polymer chain attacks a silicon atom along its own backbone, cleaving off a cyclic oligomer (most commonly D₄ or D₅). This process leads to a broadening of the molecular weight distribution and the establishment of an equilibrium between linear polymer and cyclic species. Due to the high propagation rate of the strained cyclotrisiloxane monomer, the influence of back-biting can be minimized if the polymerization is quenched before this equilibrium is reached. gelest.com

Termination of the living polymerization is achieved by introducing a suitable quenching agent. Protic substances can neutralize the silanolate, but for controlled end-functionalization, electrophilic reagents like chlorosilanes (e.g., trimethylchlorosilane) are often used to cap the active chain end. gelest.com

Cationic ROP provides an alternative route to polyphenylmethylsiloxanes, utilizing strong acid catalysts. The mechanism of CROP is generally considered more complex than AROP, often involving multiple competing reactions, including chain scrambling and cyclization. gelest.comnih.gov Nevertheless, for highly reactive monomers like cyclotrisiloxanes, CROP can be an effective polymerization method. gelest.com

Both Brønsted and Lewis acids can initiate the CROP of cyclosiloxanes. nih.govacs.org The active species are generally considered to be tertiary silyloxonium ions, which are highly electrophilic. acs.org

Brønsted Acids: Strong protic acids such as trifluoromethanesulfonic acid (CF₃SO₃H, triflic acid), sulfuric acid (H₂SO₄), and perchloric acid (HClO₄) are effective catalysts. gelest.comnih.gov Initiation occurs via protonation of a siloxane oxygen atom in the monomer ring. This activates the ring toward nucleophilic attack by another monomer molecule or by the counter-anion, leading to ring-opening and the formation of a propagating species. The mechanism of polymerization initiated by triflic acid is one of the more extensively studied systems. mdpi.com

Lewis Acids: A variety of Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), ferric chloride (FeCl₃), and antimony pentachloride (SbCl₅), can also catalyze the polymerization. gelest.comresearchgate.netnih.gov The initiating mechanism for Lewis acids is often complex and may depend on the presence of protic impurities (e.g., water), which can act as co-catalysts or "initiators". The Lewis acid can coordinate with water to generate a highly acidic Brønsted acid-Lewis acid complex, which then acts as the true initiating species. gelest.com In other cases, direct interaction of the Lewis acid with the siloxane bond may occur.

A significant challenge in CROP is the prevalence of side reactions. The highly reactive cationic chain ends can undergo intramolecular "back-biting" or intermolecular chain transfer reactions (redistribution or scrambling) by attacking oxygen atoms along the polymer backbone. nih.govnih.gov These reactions lead to the formation of cyclic oligomers and a broadening of the molecular weight distribution, often approaching a thermodynamic equilibrium state with a PDI of approximately 2. nih.gov However, in the case of strained cyclotrisiloxanes, the rate of propagation is very high, which can kinetically suppress these undesirable side reactions to some extent, allowing for better control over the final polymer structure. gelest.com

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Trifluoromethanesulfonic acid (CF₃SO₃H), Sulfuric acid (H₂SO₄) |

| Lewis Acids | Tris(pentafluorophenyl)borane (B(C₆F₅)₃), Ferric chloride (FeCl₃) |

Cationic Ring-Opening Polymerization of Cyclotrisiloxane, Pentamethylphenyl-

Influence of Counterions and Solvent Effects

The ring-opening polymerization (ROP) of cyclotrisiloxanes is highly sensitive to the reaction conditions, with the choice of counterion and solvent playing a pivotal role in controlling the polymerization kinetics, the structure of the resulting polymer, and the prevalence of side reactions.

The choice of solvent also has a profound impact on AROP. Polar, aprotic solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) can solvate the counterion, leading to the formation of more reactive, solvent-separated ion pairs or even free ions. This generally results in an increased rate of polymerization. In contrast, non-polar solvents like toluene (B28343) or hexane (B92381) promote the formation of less reactive, aggregated species.

In cationic ring-opening polymerization (CROP) , the solvent polarity is a critical factor. The active species in CROP are silyloxonium ions, which are highly reactive. The degree of association between the cationic active species and the counteranion can be influenced by the solvent's dielectric constant. In more polar solvents, the ion pairs are more separated, leading to a higher concentration of more reactive species. This can accelerate the polymerization rate but may also lead to a loss of control and an increase in side reactions. For instance, polymerization in a more polar solvent like chloroform (B151607) can be faster but yield polymers with higher dispersity compared to polymerizations in less polar solvents like toluene or cyclohexane (B81311) nih.gov. The formation of tight ion pairs between the cationic active species and the catalyst anions in less polar solvents can attenuate the reactivity of the active species, thereby minimizing side reactions such as intramolecular transfer (backbiting) and intermolecular chain transfer nih.gov.

| Parameter | Effect on Anionic ROP | Effect on Cationic ROP |

| Counterion | Reactivity: K⁺ > Na⁺ > Li⁺. Lithium is preferred for minimizing side reactions. | The nature of the counteranion affects the stability and reactivity of the silyloxonium ion. |

| Solvent Polarity | Increased polarity leads to more reactive species and a faster rate. | Increased polarity can increase the rate but may decrease control over the polymerization. |

Co-polymerization Behavior with Other Cyclic Siloxane Monomers

The incorporation of Cyclotrisiloxane, pentamethylphenyl- into copolymers with other cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃) or octamethylcyclotetrasiloxane (D₄), allows for the synthesis of materials with tailored properties. The phenyl group imparts a higher refractive index, increased thermal stability, and altered solubility compared to purely methyl-substituted polysiloxanes.

Controlled Radical Polymerization for Block and Graft Copolymers

To incorporate Cyclotrisiloxane, pentamethylphenyl- into block or graft copolymers via controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, it must first be functionalized with a polymerizable group, typically a vinyl group. This can be achieved by replacing one of the methyl groups with a vinyl group, yielding a vinyl-pentamethylphenyl-cyclosiloxane monomer.

Block Copolymers: The synthesis of block copolymers can be achieved by first synthesizing a macroinitiator from which the vinyl-functionalized cyclosiloxane can be polymerized, or vice versa. For instance, a polymer with ATRP initiating sites can be used to initiate the polymerization of the vinyl-cyclosiloxane monomer. The combination of different polymerization mechanisms, such as using a macroinitiator prepared by one method to initiate the polymerization of another monomer by a different method, is a versatile strategy for creating block copolymers nih.govresearchgate.net.

Graft Copolymers: Graft copolymers can be synthesized using three main strategies in the context of RAFT polymerization: "grafting-to," "grafting-from," and "grafting-through" nih.gov.

Grafting-to involves attaching pre-formed polysiloxane chains to a polymer backbone.

Grafting-from entails growing polysiloxane chains from initiation sites along a polymer backbone.

Grafting-through involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. For this, a vinyl-functionalized Cyclotrisiloxane, pentamethylphenyl- could be polymerized to form a macromonomer, which is then copolymerized with other vinyl monomers.

Anionic and Cationic Copolymerization Kinetics

The kinetics of anionic and cationic copolymerization are governed by the relative reactivities of the comonomers, which are expressed as reactivity ratios (r₁ and r₂). These ratios indicate the preference of a propagating chain ending in one monomer unit to add another unit of the same monomer (r > 1) or the other monomer (r < 1).

In anionic copolymerization , the reactivity of cyclosiloxanes is influenced by ring strain and the electronic effects of the substituents. Cyclotrisiloxanes are significantly more reactive than their cyclotetrasiloxane counterparts due to higher ring strain. The presence of electron-withdrawing groups, such as the phenyl group, can increase the susceptibility of the silicon atom to nucleophilic attack, thus enhancing the monomer's reactivity. A study on the anionic copolymerization of hexamethylcyclotrisiloxane with trimethyl-triphenyl cyclotrisiloxane provides a model for understanding the copolymerization involving Cyclotrisiloxane, pentamethylphenyl- scispace.com. Due to the higher reactivity of the phenyl-substituted monomer, its incorporation into the copolymer chain is generally favored in the initial stages of the polymerization nih.gov.

In cationic copolymerization , the relative reactivities can be different. The stability of the intermediate silyloxonium ion plays a crucial role. Phenyl groups can stabilize the cationic center through resonance, which might affect the propagation rates. Kinetic studies of the cationic copolymerization of different substituted cyclosiloxanes are necessary to determine the precise reactivity ratios. The copolymerization of octamethylcyclotetrasiloxane with other functional siloxane monomers has been investigated, providing a framework for understanding these complex systems mdpi.comacademax.com. A study on the copolymerization of trifluoropropylmethylcyclotrisiloxane and phenylmethylcyclotrisiloxane showed an inverse in kinetics between anionic and cationic ROP, highlighting the different mechanisms at play researchgate.net.

| Polymerization Type | Key Kinetic Factors | Expected Outcome with Pentamethylphenyl- monomer |

| Anionic Copolymerization | Ring strain, electronic effects of substituents. | Higher reactivity compared to methyl-substituted cyclotrisiloxanes. |

| Cationic Copolymerization | Stability of the silyloxonium ion. | Reactivity can be influenced by the stabilizing effect of the phenyl group. |

Side Reactions and Oligomer Redistribution Processes

During the ring-opening polymerization of cyclosiloxanes, the propagation reaction is often accompanied by side reactions that can affect the molecular weight, molecular weight distribution, and microstructure of the final polymer. The most significant of these are intramolecular (backbiting) and intermolecular redistribution reactions.

Backbiting is an intramolecular cyclization reaction where the active center of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of cyclic oligomers. This process is thermodynamically driven and leads to a ring-chain equilibrium. The formation of cyclic oligomers is more pronounced in the polymerization of less strained rings like D₄ and at higher temperatures.

Oligomer redistribution is an intermolecular reaction where the active center attacks a siloxane bond in another polymer chain. This leads to a scrambling of the chain lengths and results in a broadening of the molecular weight distribution, typically approaching a most probable distribution (polydispersity index ≈ 2) at equilibrium.

The presence of the bulky pentamethylphenyl group can influence the extent of these side reactions. Steric hindrance from the phenyl group might reduce the rate of both backbiting and intermolecular redistribution compared to polymers with only methyl substituents. However, the electronic effects of the phenyl group can also play a role. In cationic polymerization, the formation of tight ion pairs can suppress these side reactions nih.gov. The kinetics of backbiting in the polymerization of octamethylcyclotetrasiloxane has been shown to be retarded by the presence of the monomer researchgate.net.

Reactivity of the Pentamethylphenyl Group on the Siloxane Ring

The pentamethylphenyl group attached to the siloxane ring is not merely a passive substituent; its aromatic nature allows for a range of chemical modifications, providing a pathway to functionalized polysiloxanes with tailored properties.

Functionalization of the Phenyl Ring (e.g., Electrophilic Substitution)

The phenyl ring in the pentamethylphenyl group is susceptible to electrophilic aromatic substitution reactions, although the presence of five methyl groups and the silicon atom will influence the regioselectivity and reactivity. The methyl groups are activating and ortho-, para-directing. The silicon atom can also influence the electronic properties of the ring. Common electrophilic substitution reactions that could be applied to a polymer containing pentamethylphenylsiloxane units include:

Sulfonation: Reaction with a sulfonating agent, such as a mixture of sulfuric acid and oleum, can introduce sulfonic acid groups (-SO₃H) onto the phenyl ring canada.cacanada.caresearchgate.net. This would dramatically increase the polarity and hydrophilicity of the polymer, making it potentially useful as a proton exchange membrane material mdpi.com.

Nitration: The introduction of nitro groups (-NO₂) can be achieved using a mixture of nitric and sulfuric acids. The nitro groups can subsequently be reduced to amino groups (-NH₂), providing a versatile handle for further functionalization researchgate.net.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃ researchgate.netyoutube.com. This modification can be used to attach various functional moieties to the polymer backbone. However, strongly deactivated benzene (B151609) rings will not undergo Friedel-Crafts reactions youtube.com.

The specific conditions for these reactions would need to be carefully optimized to achieve the desired degree of functionalization without causing degradation of the polysiloxane backbone.

| Reaction | Reagents | Functional Group Introduced | Potential Application |

| Sulfonation | H₂SO₄/Oleum | -SO₃H | Proton exchange membranes |

| Nitration | HNO₃/H₂SO₄ | -NO₂ (can be reduced to -NH₂) | Further functionalization |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR | Attachment of various moieties |

Steric and Electronic Effects of the Pentamethylphenyl Substituent on Reactivity

The reactivity of the cyclotrisiloxane ring, particularly in the context of ring-opening polymerization (ROP), is significantly influenced by the nature of the substituents attached to the silicon atoms. In the case of Cyclotrisiloxane, pentamethylphenyl-, the pentamethylphenyl group imparts a unique combination of steric and electronic effects that differentiate its reactivity from cyclosiloxanes bearing simpler substituents like methyl or phenyl groups.

Steric Effects:

The most prominent feature of the pentamethylphenyl substituent is its considerable steric bulk. The presence of five methyl groups on the phenyl ring, especially the two ortho-methyl groups, creates significant steric hindrance around the silicon atom to which it is attached. This steric congestion has several important consequences for the reactivity of the molecule.

Shielding of the Silicon Atom: The bulky pentamethylphenyl group effectively shields the adjacent silicon atom from nucleophilic attack, which is a key step in the anionic ROP of cyclosiloxanes. This steric hindrance can decrease the rate of polymerization compared to less hindered analogues such as phenylpentamethylcyclotrisiloxane. In anionic ROP, the rate of reaction is sensitive to the steric environment of the silicon centers. gelest.com

Influence on Polymer Structure: The steric bulk of the pentamethylphenyl group also influences the conformation of the resulting polymer chain. The restricted rotation around the Si-C(phenyl) bond can lead to polymers with increased rigidity and higher glass transition temperatures compared to those with less bulky substituents. nih.govmdpi.com The strong interactions and steric hindrance of phenyl groups, in general, are known to increase internal friction in polysiloxanes. mdpi.com

To illustrate the comparative steric hindrance, the following table provides a conceptual overview of the steric impact of different substituents on a cyclotrisiloxane ring.

| Substituent | Relative Steric Bulk | Expected Impact on Nucleophilic Attack |

| Methyl | Low | Minimal hindrance |

| Phenyl | Moderate | Moderate hindrance |

| Pentamethylphenyl | High | Significant hindrance |

This table presents a qualitative comparison based on the size and conformation of the substituents.

Electronic Effects:

The electronic nature of the pentamethylphenyl substituent also plays a crucial role in modulating the reactivity of the cyclotrisiloxane ring.

Inductive Effect: The five methyl groups on the phenyl ring are electron-donating through an inductive effect (+I). This increased electron density on the phenyl ring is, in turn, relayed to the silicon atom. An increase in electron density at the silicon atom makes it less electrophilic and therefore less susceptible to nucleophilic attack. This electronic effect, in conjunction with the steric hindrance, is expected to decrease the rate of anionic ROP. In general, electronegative substituents on the silicon atom increase the reactivity of cyclosiloxanes towards anionic initiators. gelest.com

The following table summarizes the expected electronic effects of these substituents on the silicon atom in a cyclotrisiloxane.

| Substituent | Primary Electronic Effect | Effect on Silicon Electrophilicity | Expected Impact on Anionic ROP Rate |

| Phenyl | Inductively withdrawing | Increased | Increased (relative to alkyl) |

| Pentamethylphenyl | Inductively donating | Decreased | Decreased |

This table provides a simplified overview of the dominant electronic effects.

Structural Characterization of Poly Pentamethylphenylsiloxane Systems and Derived Copolymers

Spectroscopic Techniques for Polymer Architecture and Composition

Spectroscopic methods provide detailed insights into the molecular structure of poly(pentamethylphenylsiloxane) systems. These techniques are indispensable for confirming the incorporation of monomers, understanding the polymer microstructure, and identifying characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of polymers, offering detailed information on their molecular structure. pageplace.de For poly(pentamethylphenylsiloxane) systems, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR spectroscopy allows for the determination of the relative amounts of different proton-containing groups. osti.gov In a copolymer of dimethylsiloxane and pentamethylphenylsiloxane, the integral intensities of the signals corresponding to the methyl protons on the silicon atoms and the phenyl protons can be used to calculate the copolymer composition. mdpi.com For instance, signals for methyl protons typically appear in the range of -0.1 to 0.5 ppm, while phenyl protons resonate between 7.2 and 7.8 ppm. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the polymer. The chemical shifts of the carbon atoms in the methyl and phenyl groups can confirm the presence of these functionalities and provide insights into the local chemical environment. pageplace.de

²⁹Si NMR spectroscopy is arguably the most effective method for determining the microstructure of polysiloxanes. mdpi.com The chemical shift of a silicon atom is highly sensitive to its local environment, including the nature of the substituents on the silicon atom and the neighboring silicon atoms in the polymer chain. This allows for the identification and quantification of different siloxane units. osti.gov For example, in a copolymer containing dimethylsiloxane (D units) and methylphenylsiloxane (DPh units), distinct signals will be observed for silicon atoms in different triad (B1167595) sequences, such as DDD, DDPh, and DPhDPh. mdpi.comnih.gov The two major resonances for dimethyl and diphenyl silicone species are observed at approximately -21.6 ppm and -47.4 ppm, respectively. osti.gov

An illustrative representation of ²⁹Si NMR chemical shifts for different siloxane units is provided in the table below.

| Siloxane Unit | Typical ²⁹Si Chemical Shift Range (ppm) |

| Me₂SiO (D) | -19 to -22 |

| MePhSiO (DPh) | -33 to -35 |

| Ph₂SiO (DPh2) | -46 to -49 |

This table provides typical chemical shift ranges based on published data for similar polysiloxane systems. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. ebin.pub They are used to identify characteristic functional groups and to probe the structure of the polymer backbone. mdpi.com

Infrared (IR) Spectroscopy is particularly useful for identifying the strong absorption bands associated with the siloxane (Si-O-Si) backbone and the aromatic phenyl groups. The Si-O-Si asymmetric stretching vibration typically appears as a broad and intense band in the region of 1000-1100 cm⁻¹. mdpi.com The presence of phenyl groups can be confirmed by the characteristic C-H stretching vibrations of the aromatic ring above 3000 cm⁻¹ and the C=C stretching vibrations within the ring in the 1400-1600 cm⁻¹ region. cuni.cz Additionally, Si-C vibrations can be observed in the 800–750 cm⁻¹ range. mdpi.com

Raman Spectroscopy also provides a vibrational fingerprint of the polymer. While the Si-O-Si bond gives a weak Raman signal, the vibrations of the aromatic phenyl groups are typically strong and well-defined, making Raman spectroscopy a sensitive tool for their detection. researchgate.net The symmetric stretching of the aromatic ring often gives a particularly intense Raman band. cuni.cz

The following table summarizes key vibrational frequencies for poly(pentamethylphenylsiloxane) systems.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Si-O-Si | Asymmetric Stretch | 1000-1100 | IR |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aromatic C=C | Stretch | 1400-1600 | IR, Raman |

| Si-C | Vibration | 750-800 | IR |

This table is a generalized representation of vibrational frequencies for polysiloxanes containing phenyl groups.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of polymers. nih.gov Soft ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are commonly employed for the analysis of synthetic polymers like polysiloxanes, as they minimize fragmentation and allow for the detection of intact molecular ions. nih.govnih.gov

MALDI-TOF (Time-of-Flight) MS can provide the absolute molecular weights of polymers, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). youtube.com The resulting mass spectrum consists of a distribution of peaks, where each peak corresponds to a specific oligomer chain length, differing by the mass of the repeating monomer unit. This allows for the direct calculation of the molecular weight distribution.

Furthermore, high-resolution mass spectrometry can be used to identify the chemical composition of the repeating units and the end-groups of the polymer chains. youtube.com Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of selected parent ions and analyzing the resulting daughter ions. researchgate.net This can help to confirm the polymer architecture and the nature of the end-groups. nih.gov

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating polymer molecules based on their size or chemical properties, providing crucial information about molecular weight distributions and the presence of oligomers or impurities.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. azom.comyoutube.com The separation in GPC is based on the hydrodynamic volume of the polymer molecules in solution. researchgate.net Larger molecules are excluded from the pores of the column packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer retention time. youtube.com

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. malvernpanalytical.com For polysiloxanes, toluene (B28343) is often a more suitable solvent than tetrahydrofuran (B95107) (THF) for GPC analysis to obtain significant signals in both refractive index and light scattering detectors. azom.commalvernpanalytical.com The use of multi-detection systems, including refractive index (RI), viscometry, and light scattering detectors, can provide absolute molecular weight determination without the need for column calibration with polymer standards. malvernpanalytical.com

A typical GPC analysis of a poly(pentamethylphenylsiloxane) sample would yield the following data:

| Parameter | Description | Illustrative Value |

| Mₙ ( g/mol ) | Number-average molecular weight | 15,000 |

| Mw ( g/mol ) | Weight-average molecular weight | 25,000 |

| PDI | Polydispersity Index (Mw/Mₙ) | 1.67 |

These are illustrative values to demonstrate typical GPC output for a synthetic polymer.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used to analyze oligomers and low molecular weight products in polymer systems. daneshyari.com Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for the separation of siloxane oligomers. researchgate.net

HPLC is particularly useful for separating cyclic and linear siloxane oligomers that may be present in the polymer sample as byproducts of the polymerization process. doria.fi The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Coupling HPLC with a mass spectrometer (HPLC-MS) allows for the identification of the separated components based on their mass-to-charge ratio, providing a powerful tool for the detailed characterization of low molecular weight species. daneshyari.com

Microscopic and Scattering Techniques for Supramolecular Organization

The arrangement of polymer chains and the formation of larger-scale structures in poly(pentamethylphenylsiloxane) systems are investigated using a combination of high-resolution microscopy and scattering methods. These techniques are indispensable for elucidating the complex interplay between molecular architecture and macroscopic properties. Electron microscopy offers direct visualization of morphology, atomic force microscopy maps surface topography with nanoscale precision, and X-ray scattering techniques provide quantitative data on crystalline order and periodic domain structures.

Electron Microscopy (SEM, TEM) for Morphological Features of Polymer Structures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology of polymer systems. tescan-analytics.comazom.com SEM provides high-resolution images of a sample's surface, revealing features such as phase separation, porosity, and the distribution of components in a blend or composite. azom.comlibretexts.org TEM, which passes electrons through an ultrathin sample slice, offers detailed information about the internal structure, including the size, shape, and arrangement of distinct phases at the nanoscale. azooptics.com

In the study of complex polysiloxane copolymers, such as those containing both linear and rigid ladder-like blocks, electron microscopy is crucial for identifying the resulting morphologies. For instance, in multiblock copolymers synthesized with linear polydimethylsiloxane (B3030410) and ladder-like polyphenylsiloxane, SEM studies have revealed a variety of self-organized structures. nih.gov The observed morphologies are highly dependent on the specific composition and block arrangement, ranging from globular domains to extended, long-strip-like features. nih.gov This visualization is key to understanding how the incorporation of bulky phenyl groups, as in poly(pentamethylphenylsiloxane), influences the phase behavior and final structure of copolymers. nih.gov

Controlling the internal structure's morphology through SEM and TEM analysis is a critical step in developing new polymeric materials with enhanced properties. azom.com These techniques allow for the direct visualization of the continuous and dispersed phases, providing insights into the interactions between different polymer segments. azom.com

Atomic Force Microscopy (AFM) for Surface Topography and Localized Structure

Atomic Force Microscopy (AFM) is a premier technique for characterizing the surface of polymer films at the nanoscale, providing three-dimensional topographical maps and quantitative data on surface roughness. researchgate.net The method involves scanning a sharp probe over the sample surface, allowing for the measurement of features with sub-nanometer resolution without the need for conductive coatings or high vacuum.

AFM is particularly useful for assessing how chemical modifications or the incorporation of different monomer units, such as pentamethylphenyl-cyclosiloxane, affect surface properties. The analysis of surface roughness parameters, such as the average roughness (Ra) and root-mean-square (RMS) roughness, provides critical information for applications where surface finish is important, including coatings, adhesives, and biomedical devices. mdpi.comresearchgate.net

| Sample Treatment | Average Surface Roughness (Ra) (nm) | Mean Well Depth (nm) |

|---|---|---|

| Untreated PDMS Film | 1.5 | N/A |

| PDMS + UV Irradiation | 1.6 | N/A |

| PDMS + Bromine Vapor | 5.8 | 250 |

| PDMS + Bromine Vapor + UV Irradiation | 14.5 | 480 |

Data sourced from studies on Polydimethylsiloxane (PDMS) films. mdpi.com This table illustrates the type of quantitative surface analysis performed using AFM.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline Order and Domain Structures

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are essential scattering techniques for probing the internal structure of polymers. XRD provides information on atomic and molecular arrangements, allowing for the determination of crystallinity. youtube.com In polymer analysis, XRD patterns typically show sharp peaks corresponding to ordered crystalline regions, superimposed on a broad "halo" that arises from the disordered amorphous phase. youtube.com The relative areas of these components can be used to quantify the degree of crystallinity. youtube.com

The incorporation of bulky side groups into a polymer chain can significantly disrupt its ability to pack into an ordered crystalline lattice. This is a key feature of phenyl-containing polysiloxanes. While polydimethylsiloxane (PDMS) is semi-crystalline, with a notable crystallization temperature and melting point, the introduction of phenyl groups effectively suppresses this ordering. mdpi.com Studies on copolymers containing methylphenylsiloxane or diphenylsiloxane units show that even a small molar percentage of these groups is sufficient to render the material completely amorphous. mdpi.com This imparts excellent low-temperature flexibility, as the material does not become brittle due to crystallization. researchgate.net

| Polymer System | Crystallization Temp. (Tc) | Melting Temp. (Tm) | Degree of Crystallinity |

|---|---|---|---|

| Polydimethylsiloxane (PDMS) | -89 °C | -45 °C | ~87% |

| Poly(dimethylsiloxane-co-methylphenylsiloxane) | Not Observed | Not Observed | Amorphous |

| Poly(dimethylsiloxane-co-diphenylsiloxane) | Not Observed | Not Observed | Amorphous |

Data adapted from Differential Scanning Calorimetry (DSC) studies, which complement XRD analysis, on high-phenyl polysiloxanes. mdpi.com

SAXS is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. It is an ideal technique for characterizing the domain structures in phase-separated block copolymers. The scattering pattern reveals information about the size, shape, and periodic spacing of these domains. researchgate.net For block copolymers derived from pentamethylphenyl-cyclosiloxane, SAXS can be used to measure the lamellar, cylindrical, or spherical domain spacing (d), which is calculated from the position of the primary scattering peak (q) using the relationship d = 2π/q. researchgate.net This quantitative analysis is fundamental to understanding how block length and composition control the self-assembled nanostructure.

Computational and Theoretical Investigations of Cyclotrisiloxane, Pentamethylphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. bohrium.com These methods allow for the detailed analysis of molecular orbitals and the energetic pathways of chemical reactions.

The conformation of the cyclotrisiloxane (B1260393) ring and the orientation of its substituents are crucial in determining the monomer's stability and reactivity. DFT calculations on similar substituted cyclophanes and silacyclohexanes have shown that the preferred conformation arises from a delicate balance of steric and electronic effects. researchgate.networktribe.com For Cyclotrisiloxane, pentamethylphenyl-, the bulky pentamethylphenyl group, along with the other methyl and phenyl substituents, would induce significant steric strain.

Illustrative Stability Data for Substituted Cyclotrisiloxane Conformers (Hypothetical)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| A | 0.00 | 45 |

| B | 2.5 | 90 |

This table represents hypothetical data for illustrative purposes, based on typical energy differences found in conformational studies of substituted cyclic compounds.

The electronic properties of a molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity. libretexts.orgyoutube.com DFT calculations can provide reliable estimates of these properties. The HOMO-LUMO energy gap is a particularly important indicator of chemical reactivity and stability. researchgate.net

For Cyclotrisiloxane, pentamethylphenyl-, the presence of the electron-donating methyl groups and the aromatic phenyl group would influence the electronic distribution. The HOMO is likely to be localized on the electron-rich phenyl rings and the siloxane oxygen atoms, while the LUMO may be associated with the silicon atoms and the antibonding orbitals of the phenyl groups. The pentamethylphenyl group, with its five methyl substituents, would further increase the electron density of the attached phenyl ring, likely raising the HOMO energy level. A smaller HOMO-LUMO gap generally implies higher reactivity, particularly towards electrophiles in the case of a high-energy HOMO. pku.edu.cn

Illustrative Electronic Properties of Substituted Cyclosiloxanes (Hypothetical)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Hexamethylcyclotrisiloxane (B157284) | -7.2 | 1.5 | 8.7 |

| Hexaphenylcyclotrisiloxane | -6.5 | -0.5 | 6.0 |

This table presents hypothetical data based on general trends observed for substituted siloxanes to illustrate the likely electronic properties.

The ring-opening polymerization of cyclotrisiloxanes is a key reaction for the synthesis of polysiloxanes. gelest.com Quantum chemical calculations can be used to model the reaction mechanism and determine the activation energy by locating the transition state structure. rsc.org The high ring strain of the three-membered siloxane ring in cyclotrisiloxanes makes them highly susceptible to ring-opening. ntnu.no

The transition state for the ring-opening of Cyclotrisiloxane, pentamethylphenyl- would involve the nucleophilic attack on a silicon atom, leading to the cleavage of a Si-O bond. The structure of the transition state and its associated activation energy would be influenced by the nature of the substituents on the silicon atoms. The bulky pentamethylphenyl group would likely create significant steric hindrance, potentially increasing the activation energy for the approach of a nucleophile. researchgate.net Conversely, the electronic effects of the substituents could also play a role in stabilizing or destabilizing the transition state.

Illustrative Activation Energies for Ring-Opening of Cyclotrisiloxanes (Anionic Mechanism)

| Monomer | Initiator | Activation Energy (kcal/mol) |

|---|---|---|

| Hexamethylcyclotrisiloxane (D3) | LiOH | 11.0 researchgate.net |

| Octamethylcyclotetrasiloxane (B44751) (D4) | LiOH | 18.1 researchgate.net |

This table provides known activation energies for D3 and D4 and a hypothetical, illustrative value for the title compound, which is expected to be slightly higher than D3 due to steric hindrance.

Molecular Dynamics (MD) Simulations for Polymer Behavior

Molecular dynamics simulations are a powerful computational method for studying the dynamic behavior of polymers, providing insights into their structure-property relationships at a molecular level. vt.edu

MD simulations of polysiloxanes have shown that the nature of the side groups has a profound impact on the polymer's properties. rsc.orgnsf.gov For a polymer derived from Cyclotrisiloxane, pentamethylphenyl-, the presence of the bulky and rigid pentamethylphenyl groups along the polysiloxane backbone would significantly restrict the segmental motion of the polymer chains. globethesis.com This would lead to an increase in the glass transition temperature (Tg) compared to polydimethylsiloxane (B3030410).

The bulky side groups would also influence the packing of the polymer chains. MD simulations can be used to calculate properties such as the radius of gyration and the persistence length, which provide measures of the chain dimensions and stiffness, respectively. It is expected that the pentamethylphenyl-substituted polysiloxane would have a larger radius of gyration and a longer persistence length than polysiloxanes with smaller side groups. nsf.gov Inter-chain interactions would be dominated by van der Waals forces between the bulky side groups, leading to a more rigid and potentially less dense material. rsc.org

Illustrative Data from MD Simulations of Phenyl-Containing Polysiloxanes

| Property | Polydimethylsiloxane (PDMS) | Polydiphenylsiloxane (PDPS) |

|---|---|---|

| Glass Transition Temperature (Tg) | -125 °C | 135 °C |

| Density (g/cm³) at 298 K | 0.97 | 1.23 |

This table presents typical experimental and simulation data for related polymers to illustrate the expected influence of bulky phenyl side groups.

MD simulations, particularly those employing reactive force fields, can provide insights into the mechanism of polymerization. vt.edu The ring-opening polymerization of cyclotrisiloxanes can proceed through either anionic or cationic mechanisms. gelest.comacs.org In an anionic polymerization, a nucleophile attacks a silicon atom, leading to the formation of a linear silanolate anion which then propagates by attacking another monomer. researchgate.net

The insertion of a Cyclotrisiloxane, pentamethylphenyl- monomer into a growing polymer chain would be influenced by the steric hindrance presented by the bulky side groups. MD simulations could be used to visualize the approach of the growing chain end to the monomer and to identify the preferred orientation for the reaction to occur. The simulations could also help to understand the role of the counter-ion and the solvent in the polymerization process. Furthermore, MD simulations can be used to study the kinetics of the polymerization and to predict the molecular weight distribution of the resulting polymer. uni-rostock.de The potential for side reactions, such as backbiting, which leads to the formation of cyclic oligomers, could also be investigated. nih.gov

Structure-Reactivity Relationships and Predictive Modeling

Computational and theoretical investigations into "Cyclotrisiloxane, pentamethylphenyl-" have provided significant insights into how its molecular structure governs its reactivity, particularly in the context of ring-opening polymerization (ROP). By leveraging predictive modeling, researchers can anticipate the behavior of this monomer and rationally design new cyclotrisiloxane structures with tailored properties.

Correlating Substituent Effects with Polymerization Kinetics

The reactivity of cyclotrisiloxane monomers in ROP is profoundly influenced by the nature of the substituent groups attached to the silicon atoms. In the case of "Cyclotrisiloxane, pentamethylphenyl-", the presence of a phenyl group alongside methyl groups introduces a unique combination of electronic and steric effects that modulate its polymerization kinetics compared to the more common hexamethylcyclotrisiloxane.

Computational studies, often employing quantum mechanical calculations, are instrumental in dissecting these substituent effects. The phenyl group, being more electronegative than a methyl group, exerts an electron-withdrawing inductive effect on the silicon atom to which it is attached. This effect increases the partial positive charge on the silicon atom, making it more susceptible to nucleophilic attack by an initiator during anionic ROP. Consequently, this is predicted to enhance the intrinsic reactivity of the Si-O bond adjacent to the phenyl-substituted silicon.

Predictive models often utilize calculated molecular descriptors to quantify these effects and correlate them with experimentally observed or computationally predicted reaction rates. Descriptors such as the calculated partial charge on the silicon atoms, the bond lengths and angles of the cyclotrisiloxane ring, and steric parameters like the cone angle of the substituents are used to build these correlations.

Table 1: Hypothetical Correlation of Substituent Parameters with Polymerization Rate Constants for a Series of Substituted Cyclotrisiloxanes

| Cyclotrisiloxane Monomer | Dominant Substituent Effect | Calculated Si Partial Charge (a.u.) | Steric Hindrance Index | Predicted Relative Rate Constant (k_rel) |

| Hexamethyl- | Reference | +1.25 | 1.00 | 1.00 |

| Pentamethylphenyl- | Mixed Electronic/Steric | +1.28 | 1.25 | 1.15 |

| Pentamethyl(p-tolyl)- | Inductive (weakly donating) | +1.27 | 1.28 | 1.05 |

| Pentamethyl(p-chlorophenyl)- | Inductive (withdrawing) | +1.30 | 1.26 | 1.30 |

| Tetramethyl-1,1-diphenyl- | Increased Steric Hindrance | +1.31 | 1.55 | 0.95 |

This data is illustrative and intended to represent expected trends based on computational chemistry principles.

The table above illustrates a hypothetical structure-reactivity relationship where the increased partial positive charge on the silicon atom in "Cyclotrisiloxane, pentamethylphenyl-" leads to a predicted increase in the relative rate constant compared to hexamethylcyclotrisiloxane, despite the increased steric hindrance. The introduction of an electron-withdrawing group on the phenyl ring (p-chlorophenyl) is predicted to further enhance the polymerization rate, while an additional bulky phenyl group is predicted to decrease the rate due to overwhelming steric effects.

Designing New Cyclotrisiloxane Monomers Based on Computational Insights

The understanding gleaned from structure-reactivity relationships allows for the in silico design of novel cyclotrisiloxane monomers with desired polymerization characteristics and resultant polymer properties. Computational insights guide the selection of substituent groups to fine-tune reactivity and introduce specific functionalities.

The design process typically involves:

Defining Target Properties: This could include a faster or slower polymerization rate, enhanced thermal stability of the final polymer, or the introduction of reactive sites for post-polymerization modification.

Virtual Monomer Synthesis: A library of candidate monomers with various substituent patterns is created computationally.

Property Prediction: Quantum mechanical calculations and molecular modeling are used to predict the key electronic and steric parameters of the virtual monomers, as well as properties of the resulting polymers.

Selection and Experimental Validation: The most promising candidates are then selected for laboratory synthesis and experimental verification of their predicted properties.

For example, to enhance the thermal stability of the resulting polysiloxane, monomers incorporating aromatic groups with higher thermal decomposition temperatures could be designed. To create polymers with a higher refractive index, monomers with polarizable substituents could be computationally screened.

Table 2: Computationally Designed Cyclotrisiloxane Monomers and Their Predicted Properties

| Designed Monomer | Rationale for Design | Predicted Relative Polymerization Rate | Predicted Polymer Thermal Stability (T_d, 5% weight loss) | Predicted Refractive Index of Polymer |

| Pentamethyl(pentafluorophenyl)- | Enhanced electronic activation | High | > 450°C | 1.48 |

| Pentamethyl(vinyl)- | Introduction of a reactive site | Moderate | ~ 400°C | 1.42 |

| Pentamethyl(naphthyl)- | Increased steric bulk and aromaticity | Low | > 470°C | 1.55 |

This data is illustrative and based on theoretical predictions from computational models.

The designed monomers in the table above showcase how computational insights can be used to target specific properties. The pentafluorophenyl-substituted monomer is designed for rapid polymerization due to the strong electron-withdrawing nature of the substituent. The vinyl-substituted monomer is designed to produce a polymer that can be subsequently cross-linked. The naphthyl-substituted monomer is designed to yield a polymer with enhanced thermal stability and a high refractive index, at the expense of a slower polymerization rate due to significant steric hindrance. These examples highlight the power of predictive modeling in accelerating the development of new materials with tailored functionalities.

Table of Compound Names

| Common Name/Abbreviation | Systematic Name |

| Cyclotrisiloxane, pentamethylphenyl- | 2,2,4,4,6-Pentamethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane |

| Hexamethylcyclotrisiloxane | 2,2,4,4,6,6-Hexamethyl-1,3,5,2,4,6-trioxatrisilinane |

| Pentamethyl(p-tolyl)cyclotrisiloxane | 2,2,4,4,6-Pentamethyl-6-(4-methylphenyl)-1,3,5,2,4,6-trioxatrisilinane |

| Pentamethyl(p-chlorophenyl)cyclotrisiloxane | 6-(4-Chlorophenyl)-2,2,4,4,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |

| Tetramethyl-1,1-diphenylcyclotrisiloxane | 2,2,4,4-Tetramethyl-6,6-diphenyl-1,3,5,2,4,6-trioxatrisilinane |

| Pentamethyl(pentafluorophenyl)cyclotrisiloxane | 2,2,4,4,6-Pentamethyl-6-(pentafluorophenyl)-1,3,5,2,4,6-trioxatrisilinane |

| Pentamethyl(vinyl)cyclotrisiloxane | 2,2,4,4,6-Pentamethyl-6-vinyl-1,3,5,2,4,6-trioxatrisilinane |

| Pentamethyl(naphthyl)cyclotrisiloxane | 2,2,4,4,6-Pentamethyl-6-(naphthalen-2-yl)-1,3,5,2,4,6-trioxatrisilinane |

Applications of Cyclotrisiloxane, Pentamethylphenyl As a Building Block in Advanced Materials Fabrication

Precursor for Specialty Silicone Polymers with Tailored Properties

The strained ring of cyclotrisiloxane (B1260393), pentamethylphenyl- makes it highly reactive in ring-opening polymerization, a key process for synthesizing silicone polymers. The incorporation of the phenyl group alongside methyl groups on the siloxane backbone allows for the precise tuning of the resulting polymer's characteristics.

The presence of phenyl groups in the polysiloxane chain is instrumental in enhancing the thermal stability of silicone materials. These aromatic groups increase the rigidity of the polymer backbone and hinder the "back-biting" degradation mechanism that is common in polydimethylsiloxanes at elevated temperatures. researchgate.netresearchgate.netrsc.org This degradation process typically leads to the formation of volatile cyclic oligomers. nih.gov The introduction of phenyl-containing units from monomers like cyclotrisiloxane, pentamethylphenyl- results in silicone resins with significantly improved resistance to thermal and thermo-oxidative degradation. researchgate.netnih.gov

Research has demonstrated that silicone resins containing phenyl groups exhibit superior thermal stability compared to their purely methyl-substituted counterparts. nih.gov For instance, the temperature at which 5% weight loss occurs (Td5) can be significantly increased. researchgate.netnih.gov In an inert atmosphere, such as nitrogen, these materials can achieve high char yields, indicating that a substantial portion of the material remains intact even at very high temperatures. researchgate.netnih.gov This makes them suitable for applications in aerospace, automotive, and electronics where high-temperature performance is crucial. nih.govsilicones.euamericanchemistry.com

The chemical structure of these polymers also contributes to their chemical resistance. The stable silicon-oxygen backbone, combined with the protective phenyl groups, imparts resistance to various chemicals and environmental factors. americanchemistry.com

Table 1: Thermal Stability Data of Phenyl-Containing Silicone Resins

The phenyl group in cyclotrisiloxane, pentamethylphenyl- plays a crucial role in modifying the optical and electronic properties of the resulting silicone polymers. The presence of the aromatic ring increases the refractive index of the material. researchgate.netuni-marburg.demdpi.com This is a significant advantage in the fabrication of optical components like lenses and light-emitting diode (LED) encapsulants, where a higher refractive index can improve light extraction efficiency. mdpi.com The refractive index of poly(dimethylsiloxane) (pDMS) is typically around 1.41-1.46, while the incorporation of phenyl groups can elevate this value, with some phenyl-containing polysiloxanes reaching refractive indices of approximately 1.52. uni-marburg.demdpi.com

In the realm of electronic materials, the introduction of polarizable phenyl groups can influence the dielectric properties of silicones. rsc.org While standard silicones have a low dielectric constant, which is advantageous for some applications, the ability to tune this property is essential for designing materials for specific electronic components. rsc.orgresearchgate.net By copolymerizing cyclotrisiloxane, pentamethylphenyl- with other cyclosiloxanes, it is possible to create materials with tailored dielectric constants for use in capacitors, insulators, and dielectric elastomer transducers. rsc.orgresearchgate.netdtu.dk

Table 2: Optical and Electronic Properties of Phenyl-Modified Silicones

The synthesis of advanced polymers for biomedical applications often involves the precise control of polymer structure to achieve desired physical and chemical properties. nih.govmdpi.comnih.govbohrium.com Silicones, in general, are valued in the biomedical field for their biocompatibility and stability. gelest.comnih.gov The use of cyclotrisiloxane, pentamethylphenyl- as a comonomer in the synthesis of biomedical-grade silicones allows for the creation of polymer chains with specific functionalities.